molecular formula C7H6N2O B1590093 2-(Hydroxymethyl)isonicotinonitrile CAS No. 51454-63-8

2-(Hydroxymethyl)isonicotinonitrile

Cat. No. B1590093
CAS RN: 51454-63-8
M. Wt: 134.14 g/mol
InChI Key: MMVBJOBTOMJNHE-UHFFFAOYSA-N
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Patent
US09382188B2

Procedure details

To a solution of 4-cyanopyridine (10.4 g) in methanol (180 mL), a solution of conc. sulfuric acid (6.98 mL) in water (90 mL) and ammonium peroxodisulfate (45.6 g) were successively added at room temperature, and the mixture was heated under reflux for 14 hr. The solvent was evaporated under reduced pressure, and 28% aqueous ammonia (40 mL) was added. The reaction mixture was extracted with a mixed solvent of ethyl acetate and THF, and the extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.08 g) as a pale-yellow solid.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.98 mL
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].S(=O)(=O)(O)O.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[CH3:26][OH:27]>O>[OH:27][CH2:26][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][N:6]=1)[C:1]#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
6.98 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45.6 g
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hr
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and 28% aqueous ammonia (40 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with a mixed solvent of ethyl acetate and THF
WASH
Type
WASH
Details
the extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.